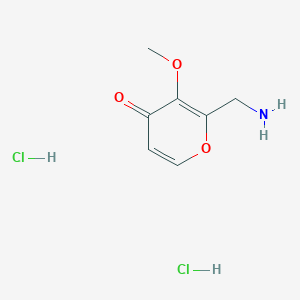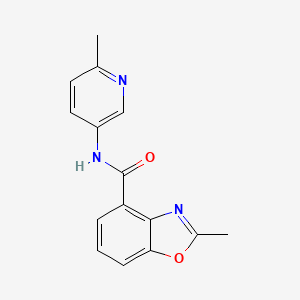
2-(aminomethyl)-3-methoxy-4H-pyran-4-one dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(aminomethyl)-3-methoxy-4H-pyran-4-one dihydrochloride, also known as AM-PMX, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. AM-PMX is a pyranone derivative that has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Mechanism of Action
The mechanism of action of 2-(aminomethyl)-3-methoxy-4H-pyran-4-one dihydrochloride is not fully understood, but it is believed to act through multiple pathways. In neuroscience, 2-(aminomethyl)-3-methoxy-4H-pyran-4-one dihydrochloride has been shown to increase the levels of neurotrophic factors, which promote the growth and survival of neurons. In cancer research, 2-(aminomethyl)-3-methoxy-4H-pyran-4-one dihydrochloride has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
2-(aminomethyl)-3-methoxy-4H-pyran-4-one dihydrochloride has been shown to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-apoptotic effects. In addition, 2-(aminomethyl)-3-methoxy-4H-pyran-4-one dihydrochloride has been shown to improve cognitive function and memory in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(aminomethyl)-3-methoxy-4H-pyran-4-one dihydrochloride in lab experiments is its low toxicity and high solubility in water. However, one of the limitations of using 2-(aminomethyl)-3-methoxy-4H-pyran-4-one dihydrochloride is its limited availability and high cost.
Future Directions
There are several future directions for the research and development of 2-(aminomethyl)-3-methoxy-4H-pyran-4-one dihydrochloride. One direction is to further study its mechanism of action and identify its specific targets in various diseases. Another direction is to develop more efficient and cost-effective methods for synthesizing 2-(aminomethyl)-3-methoxy-4H-pyran-4-one dihydrochloride. Additionally, 2-(aminomethyl)-3-methoxy-4H-pyran-4-one dihydrochloride can be used as a lead compound for the development of new drugs with improved efficacy and reduced side effects.
Synthesis Methods
2-(aminomethyl)-3-methoxy-4H-pyran-4-one dihydrochloride can be synthesized using various methods, including the reaction of 3-methoxy-4H-pyran-4-one with formaldehyde and ammonium chloride. Another method involves the reaction of 3-methoxy-4H-pyran-4-one with paraformaldehyde and ammonium chloride. The resulting product is then treated with hydrochloric acid to obtain 2-(aminomethyl)-3-methoxy-4H-pyran-4-one dihydrochloride dihydrochloride.
Scientific Research Applications
2-(aminomethyl)-3-methoxy-4H-pyran-4-one dihydrochloride has been studied for its potential applications in various fields of research, including neuroscience, cancer research, and drug development. In neuroscience, 2-(aminomethyl)-3-methoxy-4H-pyran-4-one dihydrochloride has been shown to have a neuroprotective effect and can be used to treat neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In cancer research, 2-(aminomethyl)-3-methoxy-4H-pyran-4-one dihydrochloride has been studied for its potential anticancer properties and has been shown to inhibit the growth of cancer cells. In drug development, 2-(aminomethyl)-3-methoxy-4H-pyran-4-one dihydrochloride has been used as a lead compound for the development of new drugs.
properties
IUPAC Name |
2-(aminomethyl)-3-methoxypyran-4-one;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3.2ClH/c1-10-7-5(9)2-3-11-6(7)4-8;;/h2-3H,4,8H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGCYWIDLZURHDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(OC=CC1=O)CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chloro-4-methylphenyl)-2-[(3-cyclopropyl-1,2-oxazol-5-yl)methylsulfanyl]acetamide](/img/structure/B7450863.png)
![N-{2-[4-(2,4-difluorophenoxy)piperidin-1-yl]-2-oxoethyl}-N-ethylprop-2-enamide](/img/structure/B7450869.png)

![[7-(4-Methoxy-6-methylpyrimidin-2-yl)-2,7-diazaspiro[4.4]nonan-2-yl]-(6-methoxypyrimidin-4-yl)methanone](/img/structure/B7450878.png)
![rac-(1R,2R,3R,6S,7S)-tricyclo[5.2.1.0,2,6]decan-3-amine hydrochloride](/img/structure/B7450888.png)
![N-(1-methylcyclopropyl)-4-[(prop-2-enamido)methyl]benzamide](/img/structure/B7450893.png)
![2-{Spiro[2.5]octan-6-yl}ethan-1-amine hydrochloride](/img/structure/B7450896.png)
![3-(Cyclopropylmethyl)-1-[4-phenyl-1-(prop-2-enoyl)piperidine-4-carbonyl]imidazolidin-4-one](/img/structure/B7450901.png)
![6-(dimethylamino)-N-[4-(morpholine-4-carbonyl)phenyl]pyridine-3-carboxamide](/img/structure/B7450917.png)
![N-ethyl-N-(2-{9-methyl-6-azaspiro[3.5]nonan-6-yl}-2-oxoethyl)prop-2-enamide](/img/structure/B7450918.png)
![rac-N-[(1R,2S)-3,3-difluoro-2-hydroxycyclohexyl]-4-phenyl-1-(prop-2-enoyl)piperidine-4-carboxamide](/img/structure/B7450926.png)
![Tert-butyl 1-[4-phenyl-1-(prop-2-enoyl)piperidine-4-carbonyl]azetidine-3-carboxylate](/img/structure/B7450934.png)
![N-{4-[4-hydroxy-4-(propan-2-yl)piperidine-1-carbonyl]phenyl}prop-2-enamide](/img/structure/B7450944.png)
